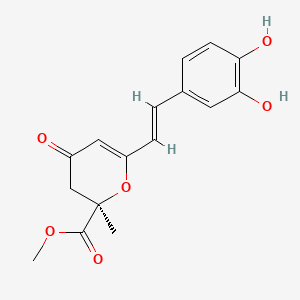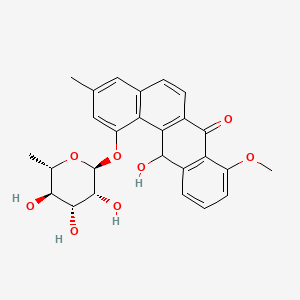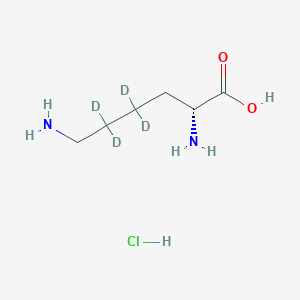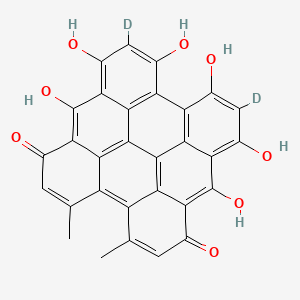
DBCO-SS-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-SS-aldehyde is a cleavable disulfide linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group and an aldehyde group. The dibenzocyclooctyne group can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-SS-aldehyde is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne group and an aldehyde group. The synthesis typically involves the following steps:
Formation of the Dibenzocyclooctyne Group: This step involves the synthesis of the dibenzocyclooctyne moiety, which is known for its high reactivity towards azide groups.
Introduction of the Aldehyde Group: The aldehyde group is introduced through a series of reactions that ensure the stability and reactivity of the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batch reactors, ensuring consistent quality and yield.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
DBCO-SS-aldehyde undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the dibenzocyclooctyne group reacting with azide groups to form stable triazole linkages.
Oxime/Hydrazone Ligation: The aldehyde group can react with aminooxy or hydrazide groups to form oxime or hydrazone linkages.
Common Reagents and Conditions
Azide-Containing Molecules: Used in SPAAC reactions with the dibenzocyclooctyne group.
Aminooxy or Hydrazide-Containing Molecules: Used in oxime or hydrazone ligation reactions with the aldehyde group.
Major Products Formed
Triazole Linkages: Formed from SPAAC reactions.
Oxime or Hydrazone Linkages: Formed from reactions with the aldehyde group.
Scientific Research Applications
DBCO-SS-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
DBCO-SS-aldehyde exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne group reacts with azide groups to form stable triazole linkages without the need for a catalyst.
Oxime/Hydrazone Ligation: The aldehyde group reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS Ester: Another dibenzocyclooctyne-containing compound used for bioconjugation.
DBCO-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an aldehyde group.
DBCO-PEG4-Azide: Contains an azide group for SPAAC reactions.
Uniqueness
DBCO-SS-aldehyde is unique due to its combination of a dibenzocyclooctyne group and an aldehyde group, allowing it to participate in both SPAAC and oxime/hydrazone ligation reactions. This dual functionality makes it highly versatile for various bioconjugation applications .
Properties
Molecular Formula |
C31H29N3O4S2 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38) |
InChI Key |
RQSKTIYFMRQDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)





